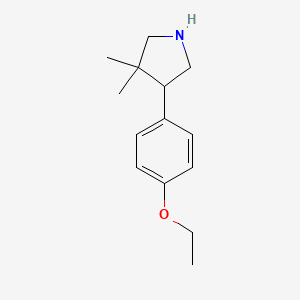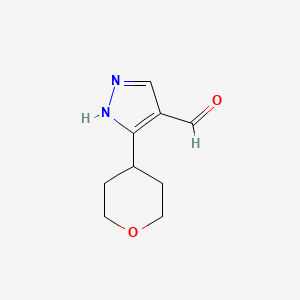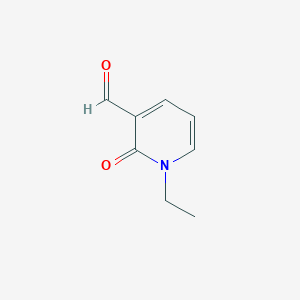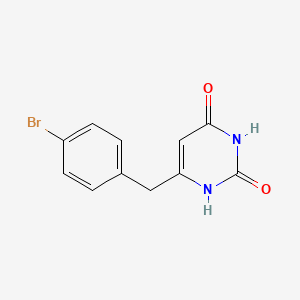
4-(4-Éthoxyphényl)-3,3-diméthylpyrrolidine
Vue d'ensemble
Description
The compound “4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine” is likely to be an organic compound consisting of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring in this compound is substituted at the 3rd position with two methyl groups (dimethyl) and at the 4th position with a 4-ethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by substitution reactions to introduce the ethoxyphenyl and methyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which is a type of secondary amine, along with the ethoxyphenyl and methyl substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolidine ring, as well as the ethoxyphenyl and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar and nonpolar groups, and the presence of functional groups .Applications De Recherche Scientifique
Synthèse de nouveaux composés
Le composé peut être utilisé dans la synthèse de nouvelles N-(4-Éthoxyphényl) Azétidin-2-ones . Ces nouveaux composés ont été synthétisés par des cycloadditions [2+2] cétène-imine standard (réaction de Staudinger). Le traitement de ces composés avec du nitrate de cérium et d'ammonium a donné les 2-azétidinones N-déarylées avec des rendements bons à excellents .
Intermédiaire pharmaceutique
Le 2-(4-éthoxyphényl)éthanol, un composé apparenté, est utilisé comme intermédiaire pharmaceutique . Il est plausible que « 4-(4-Éthoxyphényl)-3,3-diméthylpyrrolidine » puisse également jouer un rôle similaire dans la synthèse de certains médicaments.
Recherche sur la chimie des groupes protecteurs
Le composé pourrait potentiellement être utilisé dans la recherche sur la chimie des groupes protecteurs. Par exemple, le groupe N-(p-éthoxyphényl) sur les β-lactames peut être éliminé de manière oxydative par le nitrate de cérium et d'ammonium avec un bon rendement . Cela pourrait être un domaine de recherche potentiel pour « this compound ».
Synthèse d'antibiotiques biologiquement actifs
Les β-lactames N-non substituées jouent un rôle central en tant qu'intermédiaires clés dans la synthèse de plusieurs antibiotiques biologiquement actifs . « this compound » pourrait potentiellement être utilisé dans la synthèse de ces types de composés.
Synthèse d'agents anticancéreux
L'importance des β-lactames N-non substituées pour la semi-synthèse des nouveaux agents anticancéreux Taxol et Taxotère est bien documentée . « this compound » pourrait potentiellement être utilisé dans la synthèse de ces types de composés.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further investigation of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed analysis of its structure and properties, and exploration of its potential uses in areas such as pharmaceuticals or materials science .
Analyse Biochimique
Biochemical Properties
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels and enhancing cholinergic transmission . Additionally, 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine interacts with other proteins involved in neurotransmission and signal transduction, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the O-GlcNAcylation of mitochondrial proteins, which contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells . Furthermore, 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine affects the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their function. For instance, it binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine modulates the activity of other enzymes and proteins through allosteric interactions, leading to changes in their conformation and function. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine in research settings.
Dosage Effects in Animal Models
The effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve memory retention in animal studies . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and hydroxylation of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by transporters such as P-glycoprotein, which facilitates its distribution to various tissues . Additionally, binding proteins in the blood plasma help maintain the compound’s concentration and facilitate its delivery to target tissues. The localization and accumulation of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine within specific tissues are influenced by these transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine plays a crucial role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial proteins and metabolic pathways . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine to specific compartments within the cell. These subcellular localization mechanisms ensure that the compound reaches its intended targets and exerts its biochemical effects effectively.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-16-12-7-5-11(6-8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKJIUSUPAZNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)
![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)
![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)



![2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470299.png)
![3-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470300.png)

![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1470303.png)
![1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1470304.png)


